Methyl 2-methylbenzothiophene-3-carboxylate
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Overview
Description
Methyl 2-methylbenzothiophene-3-carboxylate is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylbenzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbenzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiophene ring.
Scientific Research Applications
Methyl 2-methylbenzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of methyl 2-methylbenzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 2-methylbenzothiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or electronic characteristics, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10O2S |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
methyl 2-methyl-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H10O2S/c1-7-10(11(12)13-2)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 |
InChI Key |
LEMPHIYYILSVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(=O)OC |
Origin of Product |
United States |
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